molecular formula C7H14ClNO B1375347 6-Azaspiro[2.5]octan-4-OL hydrochloride CAS No. 955028-68-9

6-Azaspiro[2.5]octan-4-OL hydrochloride

Cat. No. B1375347
M. Wt: 163.64 g/mol
InChI Key: BKVWWBSIILYIBZ-UHFFFAOYSA-N
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Description

“6-Azaspiro[2.5]octan-4-OL hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is a white to yellow solid at room temperature .


Synthesis Analysis

There are several methods to synthesize “6-Azaspiro[2.5]octan-4-OL hydrochloride”. One of the methods involves the use of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the muscarinic acetylcholine receptor subtype 4 (mAChR4) .


Molecular Structure Analysis

The InChI code for “6-Azaspiro[2.5]octan-4-OL hydrochloride” is 1S/C7H13NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h6,8-9H,1-5H2;1H/t6-;/m0./s1 . The compound has a molecular weight of 163.65 g/mol .


Physical And Chemical Properties Analysis

“6-Azaspiro[2.5]octan-4-OL hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 163.65 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Diversity-Oriented Synthesis : 6-Azaspiro[2.5]octan-4-OL hydrochloride is utilized in the diversity-oriented synthesis of azaspirocycles. These processes involve multicomponent condensation, leading to the creation of heterocyclic compounds like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are important scaffolds for drug discovery due to their functionalized pyrrolidine, piperidine, and azepine structures (Wipf, Stephenson, & Walczak, 2004).

  • Synthesis of Specific Derivatives : Another study discusses the synthesis of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides, where 6-Azaspiro[2.5]octan-4-OL hydrochloride plays a role in forming novel compounds through reactions like epoxide ring opening and cyclization (Mandzhulo, Mel’nichuk, Fetyukhin, & Vovk, 2016).

  • Structural and Conformational Analysis : In a study focusing on structural analysis, 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, which are closely related to 6-Azaspiro[2.5]octan-4-OL hydrochloride, were examined using NMR spectroscopy. This study provided insights into the relative configuration and preferred conformations of these compounds (Montalvo-González & Ariza-Castolo, 2012).

Applications in Drug Discovery

  • Cancer Treatment : A study highlights the discovery of a novel class of compounds, including (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides, as inhibitors for human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds, related to 6-Azaspiro[2.5]octan-4-OL hydrochloride, have shown potential in cancer treatment (Yao et al., 2007).

  • Cognition Improvement : Another research found that certain quinuclidine-containing spiroimidates derived from 6-Azaspiro[2.5]octan-4-OL hydrochloride act as partial agonists of the α7 nicotinic acetylcholine receptor. These compounds improved cognition in preclinical rodent models of learning and memory (Hill et al., 2017).

Safety And Hazards

The safety information for “6-Azaspiro[2.5]octan-4-OL hydrochloride” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P280, P305, P338, P351 .

properties

IUPAC Name

6-azaspiro[2.5]octan-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h6,8-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVWWBSIILYIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735771
Record name 6-Azaspiro[2.5]octan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[2.5]octan-4-OL hydrochloride

CAS RN

955028-68-9
Record name 6-Azaspiro[2.5]octan-4-ol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955028-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[2.5]octan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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